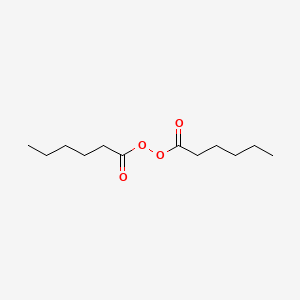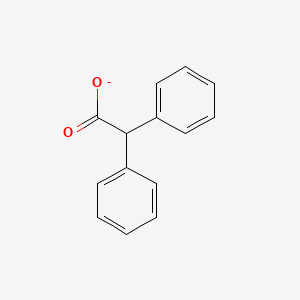
GSK SYK inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “GSK SYK inhibitor” refers to a class of molecules designed to inhibit the activity of spleen tyrosine kinase (SYK). SYK is a cytosolic non-receptor protein tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors . Inhibition of SYK has therapeutic potential in treating various diseases, including autoimmune disorders, cancers, and inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK SYK inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the particular inhibitor being synthesized. Common steps include:
Formation of Core Structure: This often involves the construction of a heterocyclic core, such as a pyrimidine or quinoline ring, through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups, such as halogens, amines, or hydroxyl groups, to enhance the inhibitor’s binding affinity and selectivity.
Final Coupling Reactions: Coupling of the core structure with other moieties to form the final inhibitor molecule.
Industrial Production Methods
Industrial production of GSK SYK inhibitors involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
GSK SYK inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a primary alcohol group in the inhibitor may yield an aldehyde or carboxylic acid, while reduction of a nitro group may produce an amine.
科学的研究の応用
GSK SYK inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as chemical probes to study the role of SYK in various signaling pathways and to develop new synthetic methodologies.
Biology: Employed to investigate the biological functions of SYK in immune cells and other cell types.
Industry: Utilized in the development of new drugs and as tools for high-throughput screening in drug discovery programs.
作用機序
The mechanism of action of GSK SYK inhibitors involves binding to the active site of SYK, thereby preventing its phosphorylation and subsequent activation . This inhibition blocks downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway, leading to reduced activation, migration, adhesion, and proliferation of immune cells . The molecular targets and pathways involved include the BCR, Fc receptors, and other immune receptors .
類似化合物との比較
GSK SYK inhibitors can be compared with other similar compounds, such as:
Fostamatinib (R788): An oral SYK inhibitor used in the treatment of chronic immune thrombocytopenia.
Entospletinib (GS-9973): A second-generation SYK inhibitor showing promising results in clinical trials against B-cell malignancies.
Cerdulatinib (PRT062070): A dual SYK and Janus kinase (JAK) inhibitor being evaluated for its efficacy in hematological malignancies.
TAK-659: Another SYK inhibitor under clinical investigation for its potential in treating various cancers.
The uniqueness of GSK SYK inhibitors lies in their specific binding affinity and selectivity for SYK, which can result in distinct therapeutic profiles and reduced off-target effects compared to other inhibitors.
特性
分子式 |
C21H27FN6 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
7-(1-tert-butylpyrazol-4-yl)-N-[(3-fluoropiperidin-3-yl)methyl]-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C21H27FN6/c1-20(2,3)28-12-15(11-26-28)17-10-18-16(6-4-9-24-18)19(27-17)25-14-21(22)7-5-8-23-13-21/h4,6,9-12,23H,5,7-8,13-14H2,1-3H3,(H,25,27) |
InChIキー |
KZHRNYBKXGVNJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)NCC4(CCCNC4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
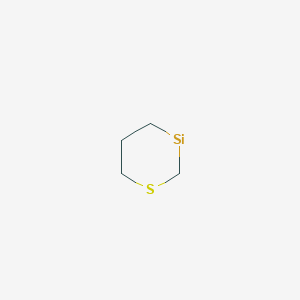

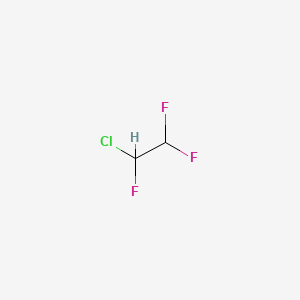
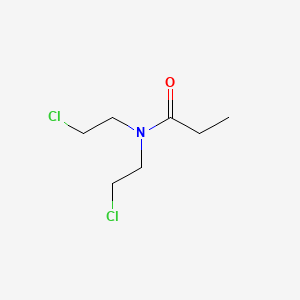
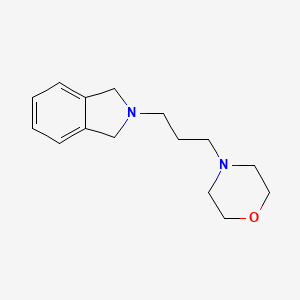
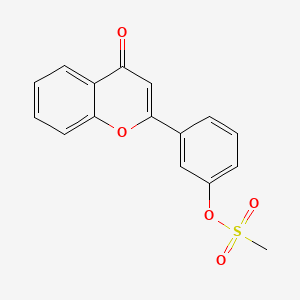

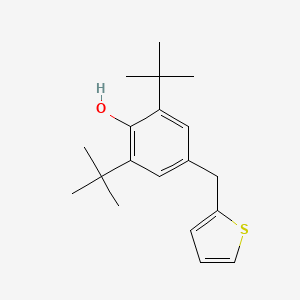
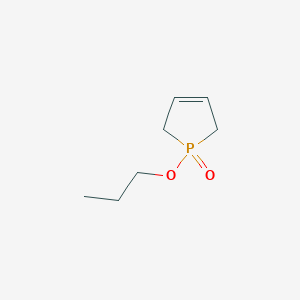
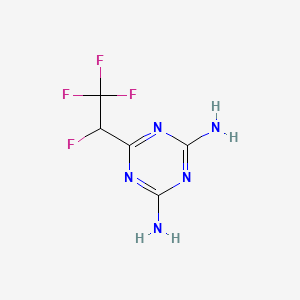
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
